molecular formula C6H4BrNOS B2986069 2-Bromo-5-(isocyanatomethyl)thiophene CAS No. 1340042-19-4

2-Bromo-5-(isocyanatomethyl)thiophene

Cat. No.: B2986069
CAS No.: 1340042-19-4
M. Wt: 218.07
InChI Key: XAPUUUIMOKKFOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isocyanatomethyl)thiophene typically involves the bromination of 5-(isocyanatomethyl)thiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isocyanatomethyl)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The isocyanate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include 2-azido-5-(isocyanatomethyl)thiophene or 2-thio-5-(isocyanatomethyl)thiophene.

    Oxidation Reactions: Products include this compound sulfoxide or sulfone.

    Reduction Reactions: Products include 2-bromo-5-(aminomethyl)thiophene.

Scientific Research Applications

2-Bromo-5-(isocyanatomethyl)thiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a precursor for the synthesis of biologically active compounds.

    Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(isocyanatomethyl)thiophene depends on the specific application and the target molecule

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of an isocyanatomethyl group.

    2-Chloro-5-(isocyanatomethyl)thiophene: Similar structure but with a chlorine atom instead of a bromine atom.

    5-(Isocyanatomethyl)thiophene: Lacks the bromine atom at the 2-position.

Uniqueness

2-Bromo-5-(isocyanatomethyl)thiophene is unique due to the presence of both a bromine atom and an isocyanatomethyl group on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

2-bromo-5-(isocyanatomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPUUUIMOKKFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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